(R)-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone
Overview
Description
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with an oxazolidinone ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Chlorination and methylation: The pyrimidine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.
Oxazolidinone ring formation: The final step involves the formation of the oxazolidinone ring through a cyclization reaction, typically using an isocyanate and an appropriate amine under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
Chemical Reactions Analysis
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone ring, using reagents such as hydrogen peroxide or sodium borohydride.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures, often using catalysts or specific reaction conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal subunits. In cancer research, the compound may exert its effects by interfering with cell division and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone can be compared with other similar compounds, such as:
®-3-(2-Chloro-4-pyrimidinyl)-4-isopropyl-2-oxazolidinone: This compound lacks the methyl group on the pyrimidine ring, which may affect its reactivity and biological activity.
®-3-(2-Chloro-6-methyl-4-pyrimidinyl)-4-methyl-2-oxazolidinone: This compound has a methyl group instead of an isopropyl group on the oxazolidinone ring, which may influence its chemical properties and applications.
Properties
IUPAC Name |
(4R)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHPPZCNOWLVCO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)Cl)N2[C@@H](COC2=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138560 | |
Record name | 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089381-65-5 | |
Record name | 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089381-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 3-(2-chloro-6-methyl-4-pyrimidinyl)-4-(1-methylethyl)-, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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